苯并菲-3-甲酸甲酯

描述

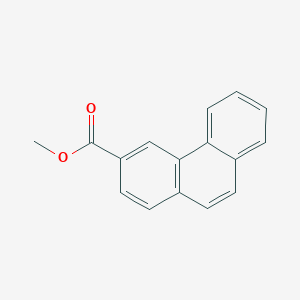

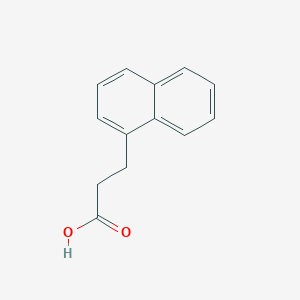

“Methyl phenanthrene-3-carboxylate” is a chemical compound with the molecular formula C16H12O2 . It is also known by other names such as “3-Phenanthrenecarboxylic acid methyl ester” and "methyl 3-phenanthrenecarboxylate" .

Molecular Structure Analysis

The molecular structure of “Methyl phenanthrene-3-carboxylate” consists of three fused benzene rings . The InChI code for this compound is1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 . Physical And Chemical Properties Analysis

“Methyl phenanthrene-3-carboxylate” has a molecular weight of 236.26 g/mol . It has a computed XLogP3 value of 4.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 236.083729621 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 18 .科学研究应用

光谱性质和光化学行为:苯并菲-9-甲酸甲酯和苯并菲-9-甲酰胺表现出特定的光谱性质和光化学行为,受路易斯酸的存在和 9-取代基的体积影响 (F. Lewis、S. Barancyk、E. L. Burch,1992).

NMDA 受体的变构调节活性:苯并菲-3-甲酸,包括甲基化版本,据报道可调节 N-甲基-d-天冬氨酸 (NMDA) 受体,该受体与神经疾病有关 (M. Irvine 等人,2015).

光二聚化:苯并菲-9-甲酸甲酯发生光二聚化,形成非荧光激基二聚体和顺头对尾二聚体 (F. Lewis、S. Barancyk、E. L. Burch,1992).

以硝酸盐为电子受体的厌氧生物降解:苯并菲-3-甲酸甲酯参与多环芳烃 (PAH) 的厌氧生物降解,硝酸盐作为电子受体,这对于环境修复具有重要意义 (张佐涛等人,2020).

光羧化:苯并菲衍生物可以通过光羧化反应生成,该反应与有机化学和合成有关 (M. Minabe 等人,1988).

新型醇的合成和细胞毒性:苯并[c]菲-2-甲酸甲酯已被用于合成对人癌细胞系具有潜在细胞毒性的新型醇 (Habiba Guédouar 等人,2018).

菲和苊的代谢:对菲和苊的代谢研究,包括苯并菲甲酯等衍生物,提供了与药理学和毒理学相关的酶促过程的见解 (M. Nordqvist 等人,1981).

环境背景下的生物利用度:菲的生物利用度,包括其甲基化形式,对多环芳烃的环境归趋和修复具有影响 (Y. Laor 等人,1999).

作用机制

Target of Action

Methyl phenanthrene-3-carboxylate is a derivative of phenanthrene, a common three-ring polyaromatic hydrocarbon Phenanthrene and its derivatives are often targeted for bioremediation due to their sustainability and potential for full mineralization .

Mode of Action

It’s known that phenanthrene and its derivatives interact with various enzymes and proteins in the biodegradation process .

Biochemical Pathways

In the degradation of phenanthrene, principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives, have been identified . These metabolites suggest that the compound might be involved in several biochemical pathways related to the degradation of aromatic compounds.

Pharmacokinetics

The compound’s molecular weight is 23627 , which might influence its absorption and distribution in the body

Result of Action

The degradation of phenanthrene by certain bacteria strains has been shown to result in a degradation efficiency of up to 72% . This suggests that Methyl phenanthrene-3-carboxylate might have similar effects when interacting with certain enzymes or proteins.

Action Environment

The action of Methyl phenanthrene-3-carboxylate can be influenced by various environmental factors. For instance, the degradation of phenanthrene has been optimized under conditions of pH 8.0, 8% inoculum concentration, and 37 °C incubation over seven days . These factors might also influence the action, efficacy, and stability of Methyl phenanthrene-3-carboxylate.

属性

IUPAC Name |

methyl phenanthrene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFARRVCKSKRETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277345 | |

| Record name | methyl phenanthrene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5345-98-2 | |

| Record name | 5345-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl phenanthrene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate in the synthesis of Piloquinone?

A1: Methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate (42) serves as a crucial intermediate in the synthesis of Piloquinone []. The research paper outlines a multi-step process where this compound undergoes reduction, oxidation, and a Grignard reaction to eventually yield Piloquinone. The strategic placement of the methyl ester group at the 3-position is essential for the subsequent steps and ultimately for achieving the desired structure of Piloquinone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)

![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)

![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)